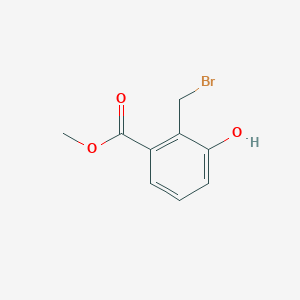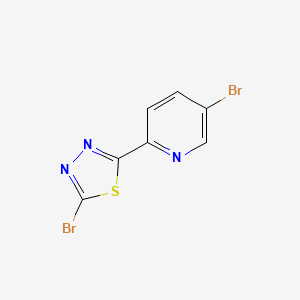
2-Bromo-5-(5-bromopyridin-2-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both bromine and thiadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 2-(1,3,4-thiadiazol-2-yl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and thiadiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and advanced materials .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of organic semiconductors and photovoltaic materials due to its electron-withdrawing properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Similar in structure but with different electronic properties and reactivity.
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a key building block in the synthesis of biologically active compounds.
4-Bromobenzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Utilized in the synthesis of organic dyes and optoelectronic materials.
Uniqueness
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine stands out due to its dual bromine and thiadiazole functionalities, which confer unique reactivity and versatility in various chemical transformations. Its applications in both medicinal chemistry and materials science highlight its multifaceted nature and potential for further research and development.
Eigenschaften
Molekularformel |
C7H3Br2N3S |
|---|---|
Molekulargewicht |
320.99 g/mol |
IUPAC-Name |
2-bromo-5-(5-bromopyridin-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3Br2N3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |
InChI-Schlüssel |
DMRFWTFQVQIZCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C2=NN=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-amine](/img/structure/B13914910.png)
![(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13914915.png)
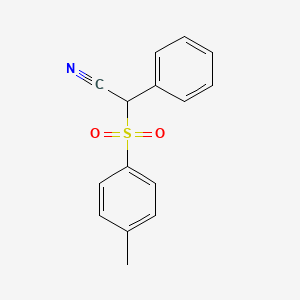
![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
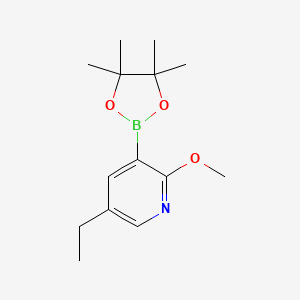
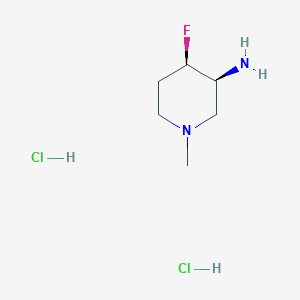
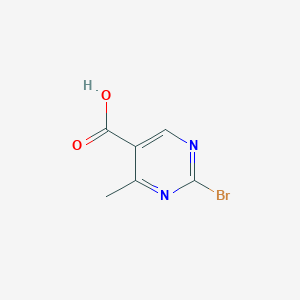
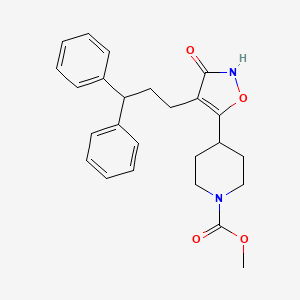
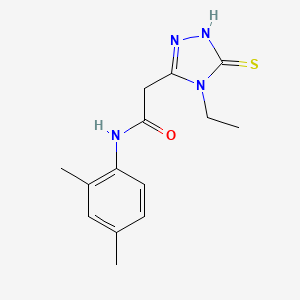
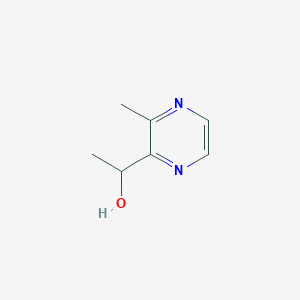
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)
